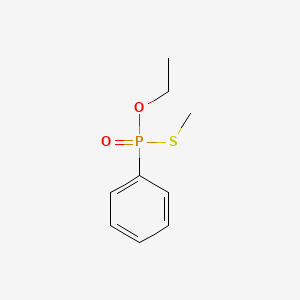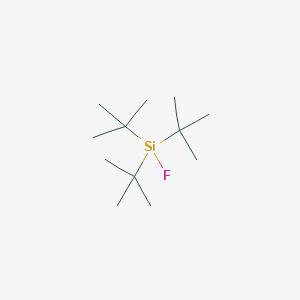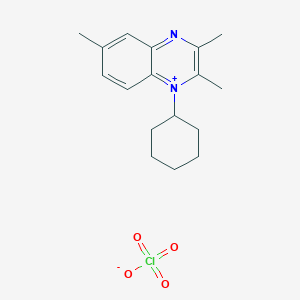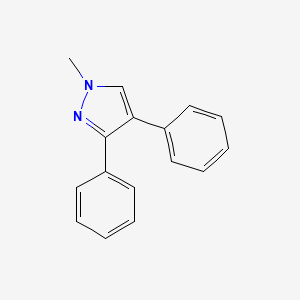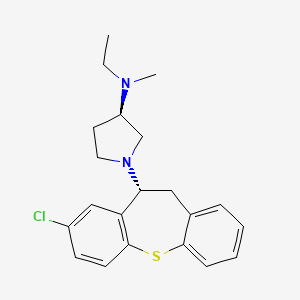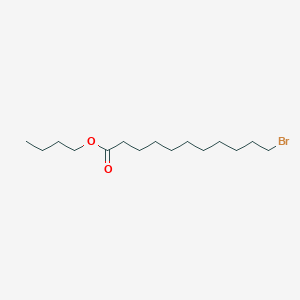
Butyl 11-bromoundecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 11-bromoundecanoate is an organic compound with the molecular formula C15H29BrO2 It is a brominated ester, which means it contains a bromine atom attached to an alkyl chain that is further connected to an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 11-bromoundecanoate typically involves the esterification of 11-bromoundecanoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
11-bromoundecanoic acid+butanolacid catalystbutyl 11-bromoundecanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to large-scale production of the compound with high purity.
化学反应分析
Types of Reactions
Butyl 11-bromoundecanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to yield 11-bromoundecanoic acid and butanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be employed.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 11-azidoundecanoate or 11-thiocyanatoundecanoate can be formed.
Reduction: The major product is 11-bromoundecanol.
Hydrolysis: The products are 11-bromoundecanoic acid and butanol.
科学研究应用
Butyl 11-bromoundecanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of bioactive molecules, including antimicrobial and antifungal agents.
Materials Science: The compound is utilized in the preparation of polymeric materials with specific properties, such as enhanced thermal stability and mechanical strength.
Industrial Chemistry: It serves as a precursor for the synthesis of surfactants and emulsifiers used in various industrial processes.
作用机制
The mechanism of action of butyl 11-bromoundecanoate depends on its application. In medicinal chemistry, its antimicrobial activity is attributed to the disruption of microbial cell membranes, leading to cell lysis and death . The bromine atom plays a crucial role in enhancing the compound’s reactivity and interaction with biological targets.
相似化合物的比较
Similar Compounds
- 11-bromoundecanoic acid
- Methyl 11-bromoundecanoate
- Ethyl 11-bromoundecanoate
Uniqueness
Butyl 11-bromoundecanoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to its methyl and ethyl counterparts, the butyl ester has a higher boiling point and different solubility characteristics, making it suitable for specific applications in materials science and industrial chemistry .
属性
CAS 编号 |
56149-39-4 |
|---|---|
分子式 |
C15H29BrO2 |
分子量 |
321.29 g/mol |
IUPAC 名称 |
butyl 11-bromoundecanoate |
InChI |
InChI=1S/C15H29BrO2/c1-2-3-14-18-15(17)12-10-8-6-4-5-7-9-11-13-16/h2-14H2,1H3 |
InChI 键 |
DZSRAVVHXLUJJP-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)CCCCCCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)
![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)
![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14628499.png)

